molecular formula C20H18N2O3 B5415671 2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid

2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid

Cat. No. B5415671
M. Wt: 334.4 g/mol
InChI Key: VNRJTMXLMLKGKB-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology and has various biologically vital properties . Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid. It’s widely used in food preservation .


Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . The investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. An indole is a heterocyclic compound. The compound 2-[(1H-Indol-3-ylcarbonyl)amino]benzoic acid has a molecular weight of 280.28 and a formula of C16H12N2O3 .


Chemical Reactions Analysis

Indole and its derivatives are important types of molecules and natural products that play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1-(1H-Indol-2-ylcarbonyl)-3-pyrrolidinone has a molecular formula of C13H12N2O2 and an average mass of 228.209 Da .

Mechanism of Action

The mechanism of action of indole derivatives is complex and depends on the specific derivative and its biological target. For example, some indole derivatives show various biologically vital properties such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research of indole derivatives are vast. Due to their significant biological activities, there is a continuous interest in the development of new synthetic methods and the discovery of new indole-based drugs .

properties

IUPAC Name

2-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(14-6-5-13-7-9-21-18(13)11-14)22-10-8-15(12-22)16-3-1-2-4-17(16)20(24)25/h1-7,9,11,15,21H,8,10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRJTMXLMLKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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